molecular formula C11H10N2O B14226390 3-(4-Methoxyphenyl)pyridazine CAS No. 718616-47-8

3-(4-Methoxyphenyl)pyridazine

Cat. No.: B14226390
CAS No.: 718616-47-8
M. Wt: 186.21 g/mol
InChI Key: VKWBBEPJUCJXSU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyridazine is an organic compound that belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the third position of the pyridazine ring imparts unique chemical and biological properties to this compound. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pyridazine typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then cyclized with an appropriate dicarbonyl compound under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylpyridazine or 4-formylphenylpyridazine.

    Reduction: Formation of dihydro-3-(4-methoxyphenyl)pyridazine.

    Substitution: Formation of halogenated derivatives or other substituted pyridazines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)pyridazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Chlorophenyl)pyridazine: Contains a chlorine atom instead of a methoxy group.

    3-(4-Methylphenyl)pyridazine: Contains a methyl group instead of a methoxy group.

Uniqueness

3-(4-Methoxyphenyl)pyridazine is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects that influence its chemical reactivity and biological activity. The methoxy group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug design and development.

Properties

CAS No.

718616-47-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)pyridazine

InChI

InChI=1S/C11H10N2O/c1-14-10-6-4-9(5-7-10)11-3-2-8-12-13-11/h2-8H,1H3

InChI Key

VKWBBEPJUCJXSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=CC=C2

Origin of Product

United States

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